1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one

Catalog No.
S11389602
CAS No.
M.F
C22H23ClN2O2
M. Wt
382.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(...

Product Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one

Molecular Formula

C22H23ClN2O2

Molecular Weight

382.9 g/mol

InChI

InChI=1S/C22H23ClN2O2/c23-18-8-6-17(7-9-18)22(27)11-13-25(14-12-22)21(26)10-5-16-15-24-20-4-2-1-3-19(16)20/h1-4,6-9,15,24,27H,5,10-14H2

InChI Key

WRFACJRUSCZQCT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCC3=CNC4=CC=CC=C43

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a hydroxyl group and a chlorophenyl moiety. The compound has a molecular formula of C23H23ClN2O and a molecular weight of 394.89 g/mol. Its structure can be represented using the SMILES notation: CC(C(=O)N1CC(CC1)(c2ccc(cc2)Cl)O)c3c[nH]c4ccccc34. This compound is noteworthy for its potential biological activities and applications in medicinal chemistry.

The reactivity of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one can be attributed to the functional groups present in its structure. Key reactions include:

  • Acylation: The carbonyl group can undergo acylation reactions, potentially forming derivatives useful in drug development.
  • Hydroxylation: The hydroxypiperidin moiety can participate in further hydroxylation reactions, enhancing its solubility and biological activity.
  • Substitution Reactions: The chlorophenyl group can undergo nucleophilic substitution, allowing for the introduction of various substituents that may modify the compound’s pharmacological properties.

Preliminary studies suggest that 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one exhibits significant biological activity, particularly as an antipsychotic and antidepressant agent. Its structural similarity to known pharmaceutical agents suggests potential interactions with neurotransmitter systems, specifically those involving dopamine and serotonin receptors. Further research is needed to elucidate its exact mechanisms of action and therapeutic efficacy.

The synthesis of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one typically involves multi-step organic synthesis techniques:

  • Formation of the Piperidine Ring: Starting from commercially available precursors, the piperidine ring is constructed through cyclization reactions.
  • Introduction of Functional Groups: Hydroxylation and chlorination are performed to introduce the hydroxypiperidine and chlorophenyl groups, respectively.
  • Indole Coupling: The indole moiety is introduced via coupling reactions, often utilizing palladium-catalyzed cross-coupling methods.
  • Final Acetylation: The final product is obtained through acylation, yielding the desired propanone structure.

This compound has potential applications in various fields:

  • Pharmaceuticals: Given its biological activity, it could serve as a lead compound for developing new antipsychotic or antidepressant medications.
  • Research: It may be used in pharmacological studies to understand receptor interactions and neurochemical pathways.
  • Chemical Probes: Its structure could be modified to create chemical probes for studying specific biological processes.

Interaction studies involving 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one are essential to determine its pharmacodynamics and pharmacokinetics. Preliminary data suggest interactions with:

  • Dopamine Receptors: Potential affinity for D2-like receptors indicates possible antipsychotic effects.
  • Serotonin Receptors: Interaction with serotonin receptors may contribute to antidepressant properties.

Further studies using radiolabeled compounds and receptor binding assays are necessary to confirm these interactions.

Several compounds share structural similarities with 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one, including:

Compound NameStructural FeaturesBiological Activity
HaloperidolPiperidine ring, butyrophenone structureAntipsychotic
RisperidoneBenzisoxazole moiety, similar piperidine structureAntipsychotic
ClonazepamBenzodiazepine structureAnxiolytic

Uniqueness

The uniqueness of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one lies in its specific combination of a hydroxypiperidine moiety with an indole structure, which may confer distinct pharmacological properties compared to other similar compounds. Its dual action on dopamine and serotonin receptors could potentially lead to enhanced therapeutic effects in treating mood disorders.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

382.1448057 g/mol

Monoisotopic Mass

382.1448057 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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